molecular formula C10H14N4O B6592443 5-(Piperazin-1-yl)picolinamide CAS No. 2044836-36-2

5-(Piperazin-1-yl)picolinamide

Cat. No.: B6592443
CAS No.: 2044836-36-2
M. Wt: 206.24 g/mol
InChI Key: FOMJVEXHRKPMKA-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C10H14N4O It is characterized by the presence of a piperazine ring attached to a picolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)picolinamide typically involves the reaction of picolinic acid derivatives with piperazine. One common method includes the condensation of picolinic acid with piperazine in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-(Piperazin-1-yl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2C receptors. This interaction modulates the serotonergic system, leading to potential antidepressant effects .

Comparison with Similar Compounds

  • N-(3-(4-(Piperonyl)piperazin-1-yl)propyl)isonicotinamide
  • N-(2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide

Comparison: 5-(Piperazin-1-yl)picolinamide is unique due to its specific interaction with serotonergic receptors, which distinguishes it from other piperazine derivatives. While similar compounds also exhibit biological activity, the specific binding affinity and resultant pharmacological effects of this compound make it a compound of particular interest in the development of new antidepressant therapies .

Properties

IUPAC Name

5-piperazin-1-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-10(15)9-2-1-8(7-13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMJVEXHRKPMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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